oxyimperatorin
CAS No.: 35740-18-2
VCID: VC21327407
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
Key Features:
Biological ActivitiesOxyimperatorin exhibits a range of pharmacological effects, primarily attributed to its ability to modulate inflammatory pathways and oxidative stress. Anti-Inflammatory EffectsStudies have shown that oxyimperatorin suppresses neuroinflammation by inhibiting the activation of microglia, the primary immune cells in the central nervous system (CNS). Key findings include:
Antioxidant ActivityThe compound's antioxidant effects are linked to its ability to neutralize ROS and enhance cellular defense mechanisms against oxidative stress. Mechanism of ActionThe primary mechanism underlying oxyimperatorin's biological effects involves the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway:
Neurological DisordersDue to its ability to mitigate neuroinflammation and oxidative stress, oxyimperatorin holds promise for treating neurological diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Anti-Cancer ApplicationsAlthough not extensively studied in this context, furanocoumarins like oxyimperatorin have shown potential anti-cancer properties through their ability to modulate cell signaling pathways. Other ApplicationsThe compound's anti-inflammatory and antioxidant properties make it a candidate for managing cardiovascular diseases, diabetes-related complications, and skin disorders. In Vitro StudiesIn LPS-induced BV-2 microglial cells:
In Vivo StudiesIn mouse models:
Comparison with Related Compounds
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 35740-18-2 | ||||||||||||
Product Name | oxyimperatorin | ||||||||||||
Molecular Formula | C16H14O5 | ||||||||||||
Molecular Weight | 286.28 g/mol | ||||||||||||
IUPAC Name | 9-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | ||||||||||||
Standard InChI | InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3 | ||||||||||||
Standard InChIKey | CTJZWFCPUDPLME-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | ||||||||||||
PubChem Compound | 182251 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume